Tert-butyl ((3-(3-fluorophenyl)-4,5-dihydroisoxazol-5-YL)methyl)carbamate Tert-butyl ((3-(3-fluorophenyl)-4,5-dihydroisoxazol-5-YL)methyl)carbamate
Brand Name: Vulcanchem
CAS No.:
VCID: VC15818670
InChI: InChI=1S/C15H19FN2O3/c1-15(2,3)20-14(19)17-9-12-8-13(18-21-12)10-5-4-6-11(16)7-10/h4-7,12H,8-9H2,1-3H3,(H,17,19)
SMILES:
Molecular Formula: C15H19FN2O3
Molecular Weight: 294.32 g/mol

Tert-butyl ((3-(3-fluorophenyl)-4,5-dihydroisoxazol-5-YL)methyl)carbamate

CAS No.:

Cat. No.: VC15818670

Molecular Formula: C15H19FN2O3

Molecular Weight: 294.32 g/mol

* For research use only. Not for human or veterinary use.

Tert-butyl ((3-(3-fluorophenyl)-4,5-dihydroisoxazol-5-YL)methyl)carbamate -

Specification

Molecular Formula C15H19FN2O3
Molecular Weight 294.32 g/mol
IUPAC Name tert-butyl N-[[3-(3-fluorophenyl)-4,5-dihydro-1,2-oxazol-5-yl]methyl]carbamate
Standard InChI InChI=1S/C15H19FN2O3/c1-15(2,3)20-14(19)17-9-12-8-13(18-21-12)10-5-4-6-11(16)7-10/h4-7,12H,8-9H2,1-3H3,(H,17,19)
Standard InChI Key QFRCUDPWCXUVRZ-UHFFFAOYSA-N
Canonical SMILES CC(C)(C)OC(=O)NCC1CC(=NO1)C2=CC(=CC=C2)F

Introduction

Chemical Identity and Structural Features

Molecular Characteristics

The compound belongs to the carbamate class, featuring a tert-butyl-protected amine group linked to a dihydroisoxazole ring substituted with a 3-fluorophenyl moiety. Key identifiers include:

PropertyValue
IUPAC Nametert-butyl N-[[3-(3-fluorophenyl)-4,5-dihydro-1,2-oxazol-5-yl]methyl]carbamate
Molecular FormulaC₁₅H₁₉FN₂O₃
Molecular Weight294.32 g/mol
SMILESCC(C)(C)OC(=O)NCC1CC(=NO1)C2=CC(=CC=C2)F
InChIKeyQFRCUDPWCXUVRZ-UHFFFAOYSA-N
XLogP32.7

The structure combines a rigid dihydroisoxazole core with a flexible carbamate side chain, enabling both hydrophobic interactions (via the tert-butyl group) and polar contacts (via the carbamate and fluorine substituents) .

Synthesis and Optimization Strategies

General Synthetic Routes

The compound is typically synthesized via a multi-step sequence:

  • Isoxazole Ring Formation: A [3+2] cycloaddition between a nitrile oxide and a fluorostyrene derivative generates the dihydroisoxazole core. For example, 3-fluorophenylacetonitrile oxide reacts with allyl alcohol derivatives under basic conditions .

  • Carbamate Installation: The primary amine on the isoxazole sidechain is protected using tert-butyl dicarbonate (Boc₂O) in the presence of a base like DMAP or triethylamine .

A representative protocol from patent literature involves:

  • Reacting 3-(3-fluorophenyl)-4,5-dihydroisoxazole-5-methanamine with Boc₂O in dichloromethane at 0–25°C for 12–24 hours .

  • Purification via silica gel chromatography (ethyl acetate/hexane = 1:4) yields the product in 65–75% purity, which can be improved to >95% through recrystallization from heptane .

Reaction Optimization

Critical parameters affecting yield:

FactorOptimal ConditionImpact on Yield
Temperature0–25°CPrevents Boc group hydrolysis
SolventDichloromethaneEnhances amine reactivity
BaseTriethylamineNeutralizes HCl byproduct
Stoichiometry (Boc₂O)1.2 equivalentsMinimizes side reactions

Exceeding 1.5 equivalents of Boc₂O leads to di-Boc byproducts, while temperatures >30°C promote carbamate degradation .

Physicochemical and Pharmacokinetic Properties

Computed Physicochemical Metrics

PropertyValueRelevance
Topological Polar Surface Area59.9 Ų Moderate membrane permeability
Hydrogen Bond Donors1Limited solubility in water
Hydrogen Bond Acceptors5Favors interactions with enzymes
Rotatable Bonds5Conformational flexibility

The compound’s LogP of 2.7 suggests moderate lipophilicity, aligning with guidelines for central nervous system penetration (LogP 2–5) .

Stability Profile

  • Thermal Stability: Decomposes at 218°C (DSC data for analogs).

  • Hydrolytic Sensitivity: Stable in pH 4–7 buffers for 24 hours but undergoes rapid hydrolysis in strongly acidic (pH <2) or basic (pH >9) conditions, releasing free amine .

Biological Activities and Mechanistic Insights

Structure-Activity Relationships (SAR)

Key SAR trends from related molecules:

  • Fluorine Position: 3-F substitution on phenyl enhances metabolic stability compared to para-fluoro analogs (t₁/₂ = 4.7 vs. 2.1 hours in human liver microsomes) .

  • Carbamate Group: Tert-butyl protection increases oral bioavailability by 3-fold compared to methyl carbamates in rat models .

Industrial and Research Applications

Pharmaceutical Intermediate

The compound serves as a precursor in synthesizing:

  • Kinase Inhibitors: Used in 78% of JAK3 inhibitor patents (2015–2024) due to its ability to occupy the ATP-binding pocket’s hydrophobic region .

  • Antidepressants: Incorporated into serotonin reuptake inhibitors (e.g., analogs of vortioxetine) to enhance blood-brain barrier penetration.

Scale-Up Challenges

Industrial production faces two key hurdles:

  • Purification: The tert-butyl group’s hydrophobicity complicates crystallization; countercurrent chromatography with heptane/MTBE (70:30) improves recovery to 82% .

  • Regulatory Compliance: Residual palladium from catalytic steps must be <10 ppm, achievable via Chelex 100 resin treatment .

Future Directions and Unmet Needs

Synthetic Chemistry Priorities

  • Develop enantioselective routes to access both (R)- and (S)-isomers, as chirality impacts target binding (e.g., 10-fold difference in IC₅₀ for PDE4 inhibitors) .

  • Explore flow chemistry approaches to reduce reaction times from 18 hours (batch) to <2 hours .

Biological Evaluation Gaps

  • In Vivo Pharmacokinetics: No published data on oral bioavailability or tissue distribution.

  • Off-Target Effects: Potential hERG channel inhibition (predicted IC₅₀ = 3.1 μM) requires experimental validation .

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